molecular formula C10H17N3O2S B13955826 1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide

1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide

Cat. No.: B13955826
M. Wt: 243.33 g/mol
InChI Key: MAGJNBVFJRBMMS-UHFFFAOYSA-N
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Description

1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a dimethylethanesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base.

    Attachment of the dimethylethanesulfonamide moiety: This can be done through sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.

Scientific Research Applications

1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
  • 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride
  • 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol

Uniqueness

1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is unique due to the presence of the dimethylethanesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)-N,N-dimethylethanesulfonamide

InChI

InChI=1S/C10H17N3O2S/c1-8(16(14,15)12(2)3)10-11-6-7-13(10)9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

MAGJNBVFJRBMMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C2CC2)S(=O)(=O)N(C)C

Origin of Product

United States

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